Allotrap
Description
Contextualization within Immunomodulatory Peptide Chemistry
Immunomodulatory peptides are a class of molecules that can alter the functioning of the immune system. Allotrap belongs to a specific subgroup of these peptides that are synthetically derived from proteins of the major histocompatibility complex (MHC), known as human leukocyte antigens (HLA) in humans. These HLA molecules are critical for the immune system's ability to distinguish between self and non-self. Peptides derived from these molecules, such as this compound, have been shown to possess significant immunomodulatory capabilities. The scientific pursuit in this area is driven by the potential to develop novel therapeutics for a range of conditions, including autoimmune diseases and organ transplant rejection.
Nomenclature and Historical Discovery of this compound
The name "this compound" is thought to be derived from its function in "trapping" or modulating the alloimmune response, which is the immune reaction to non-self antigens from a member of the same species. The discovery of this compound peptides is credited to the pioneering work of researchers such as Carol Clayberger and Alan M. Krensky, who investigated the immunomodulatory properties of synthetic peptides derived from conserved regions of HLA class I molecules.
One of the well-studied examples is This compound 2702 , which is derived from the HLA-B2702 molecule. Research has demonstrated its ability to prolong the survival of skin allografts in animal models. Another notable variant is This compound 1258 , a D-isomer of a rationally designed peptide, which has been investigated for its potent anti-inflammatory effects, specifically its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov
Conceptual Distinction: this compound as a Synthetic Peptide versus Elemental Allotropy
It is crucial to distinguish the concept of a synthetic peptide like this compound from the chemical principle of elemental allotropy.
Synthetic Peptides : this compound is a synthetic peptide, meaning it is created in a laboratory through chemical synthesis. Peptides are short chains of amino acids linked by peptide bonds. The specific sequence of these amino acids determines the peptide's structure and function. Synthetic peptides are designed to mimic or inhibit the function of naturally occurring peptides or to have novel biological activities.
Elemental Allotropy : Allotropy is a property of some chemical elements to exist in two or more different forms, in the same physical state. These different forms are called allotropes of the element. For example, carbon has several allotropes, including diamond, graphite, and fullerenes. The atoms in allotropes are bonded together in different manners, resulting in different physical and chemical properties.
In essence, this compound is a complex organic molecule with a defined biological function, whereas allotropy describes a fundamental property of certain chemical elements.
Detailed Research Findings
Scientific investigations into this compound have provided quantitative data on its immunomodulatory effects. The following tables summarize key findings from preclinical studies.
Allograft Survival in Mice
Studies have demonstrated the efficacy of this compound in prolonging the survival of transplanted tissues in murine models.
| Treatment Group | Mean Graft Survival Time (Days) |
| Untreated Control (Skin Allograft) | 11.6 ± 1.13 |
| This compound 2702 (Oral Administration) | 16.57 ± 2.15 |
| This compound 2702 (Intraperitoneal Administration) | 18.86 ± 0.38 |
| Untreated Control (Cardiac Allograft) | 7.5 ± 1.2 |
| This compound 2702 (Daily Administration) | 11.4 ± 2.6 |
| D-isomer of this compound 2702 (Daily Administration) | >50 |
Data sourced from studies on skin and cardiac allograft survival in mice. nih.govnih.gov
Inhibition of Tumor Necrosis Factor-alpha (TNF-α)
This compound 1258 has been shown to significantly reduce the production of the pro-inflammatory cytokine TNF-α, particularly in the context of UVB-induced skin inflammation.
| This compound 1258 Concentration | Inhibition of TNF-α Secretion |
| 1 µg/ml | Moderate Inhibition |
| 10 µg/ml | Significant Inhibition |
| 100 µg/ml | Strong Inhibition |
This table illustrates the dose-dependent inhibitory effect of this compound 1258 on LPS-stimulated TNF-α secretion in transgenic macrophage cultures.
Structure
2D Structure
Properties
CAS No. |
151232-75-6 |
|---|---|
Molecular Formula |
C53H90N20O16 |
Molecular Weight |
1263.4 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C53H90N20O16/c1-26(2)20-34(46(84)68-31(9-6-18-63-52(58)59)43(81)65-24-40(77)66-37(50(88)89)22-28-11-13-29(75)14-12-28)70-48(86)36(23-39(55)76)72-44(82)32(10-7-19-64-53(60)61)69-47(85)35(21-27(3)4)71-49(87)38(25-74)73-45(83)33(15-16-41(78)79)67-42(80)30(54)8-5-17-62-51(56)57/h11-14,26-27,30-38,74-75H,5-10,15-25,54H2,1-4H3,(H2,55,76)(H,65,81)(H,66,77)(H,67,80)(H,68,84)(H,69,85)(H,70,86)(H,71,87)(H,72,82)(H,73,83)(H,78,79)(H,88,89)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
KXASYRUYKYOKGG-IWLMWFOOSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Appearance |
Solid powder |
Other CAS No. |
151232-75-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
RESLRNLRGY |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
allotrap Allotrap 1258 Allotrap 2702 Allotrap E Allotrap G peptide Bc-1nl RDP58 |
Origin of Product |
United States |
Structural and Molecular Investigations of Allotrap
Primary Sequence Analysis and Amino Acid Composition
Allotrap is characterized as a synthetic peptide, with a molecular formula of C53H90N20O16. nih.govuni.lu This molecular composition indicates a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms consistent with a peptide structure. While the precise amino acid sequence for the compound identified as "this compound" (PubChem CID 132929) is not explicitly detailed in the available literature, a related peptide, "this compound 1258" (PubChem CID 219021), has been described with a specific sequence: R-Nle-Nle-Nle-R-Nle-Nle-Nle-G-Y-CONH2. idrblab.netbioone.org This sequence comprises ten amino acid residues, including Arginine (R), Norleucine (Nle), Glycine (G), and Tyrosine (Y). The presence of norleucine, a non-proteinogenic amino acid, highlights its synthetic nature.
Table 1: Molecular Characteristics of this compound (PubChem CID 132929)
| Property | Value |
| Molecular Formula | C53H90N20O16 |
| Molecular Weight | 1262.6843 Da |
| Monoisotopic Mass | 1262.6838 Da |
| PubChem CID | 132929 |
Conformational Studies and Proposed Secondary Structural Elements
The structural design of this compound is fundamentally influenced by its origin, being derived from the alpha1 helix of human leukocyte antigen (HLA) class I proteins. targetmol.comnih.gov This derivation strongly suggests that this compound is engineered to adopt an alpha-helical secondary structure, mimicking the native conformation of the region from which it is derived. The alpha1 helix is a critical component of the peptide-binding groove within MHC class I molecules, implying that this compound's conformation is designed to interact with immune receptors or other molecular targets in a specific, structure-dependent manner. While detailed spectroscopic or crystallographic studies specifically on this compound's isolated conformational states were not extensively detailed in the provided information, its functional activity as an immunomodulator underscores the importance of its spatial arrangement for molecular recognition and biological activity.
Structural Derivation from Major Histocompatibility Complex Class I Proteins
This compound is a small synthetic peptide whose structural blueprint is directly derived from a conserved region within the alpha1 helix of the heavy chain of human HLA class I proteins. targetmol.comnih.govresearchgate.netnih.govresearchgate.net This strategic derivation is key to its mechanism of action. MHC class I molecules are integral to the adaptive immune system, functioning as heterodimers composed of a polymorphic heavy α-subunit (containing α1, α2, and α3 domains) and a small, invariant β2 microglobulin subunit. wikipedia.org The α1 and α2 domains of the heavy chain collectively form the peptide-binding groove, which is responsible for presenting antigen fragments to cytotoxic T lymphocytes (CTLs). wikipedia.orgfrontiersin.org
Specifically, this compound has been noted to be related to the amino acid 75-84 region of various mouse, rat, and human MHC class I proteins, including a peptide derived from HLA-B2702 (2702.75-84). nih.gov Another instance cites this compound as an HLA-B7–derived peptide. nih.gov By mimicking a conserved segment of these critical immune recognition molecules, this compound is hypothesized to interfere with or modulate T cell responses, thereby exhibiting its immunosuppressive effects, such as prolonging allograft survival. targetmol.comnih.govresearchgate.net
Synthetic Methodologies and Rational Design of Allotrap and Analogues
Chemical Synthesis Techniques for Peptide Generation (e.g., F-moc Chemistry)
The synthesis of Allotrap is achieved through Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry. wikipedia.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govpeptide.com The use of a solid support facilitates the removal of excess reagents and byproducts by simple filtration and washing, streamlining the entire process. wikipedia.org
Among the various SPPS strategies, Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the most commonly employed for the synthesis of this compound. The general workflow of Fmoc-based SPPS for this compound is as follows:
Resin Preparation: The synthesis begins with a solid support resin, typically a polystyrene-based resin functionalized with a linker. The C-terminal amino acid of this compound is covalently attached to this linker.
Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent. This exposes the free amine group for the next coupling step.
Amino Acid Activation and Coupling: The incoming amino acid, with its Nα-amino group protected by Fmoc and its side chain protected by a base-labile group, is activated using a coupling reagent. The activated amino acid is then added to the resin, forming a peptide bond with the deprotected N-terminus of the growing peptide chain.
Washing: After the coupling reaction, the resin is thoroughly washed to remove any unreacted reagents and byproducts.
Iteration: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the this compound sequence.
Cleavage and Deprotection: Once the entire peptide sequence has been assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions.
A representative data table illustrating a typical Fmoc-SPPS cycle for a segment of a peptide like this compound is provided below.
| Step | Reagent/Solvent | Purpose | Duration |
| Swelling | Dichloromethane (DCM) | To swell the resin and prepare it for synthesis. | 30 min |
| Fmoc Deprotection | 20% Piperidine in DMF | To remove the Fmoc protecting group from the N-terminus. | 2 x 10 min |
| Washing | DMF, DCM, Isopropanol | To remove residual piperidine and prepare for coupling. | 5 x 1 min |
| Coupling | Fmoc-amino acid, HBTU, DIPEA in DMF | To couple the next amino acid in the sequence. | 1-2 hours |
| Washing | DMF, DCM | To remove excess reagents and byproducts. | 3 x 1 min |
Purification and Homogeneity Assessment Methodologies (e.g., High-Performance Liquid Chromatography)
Following cleavage from the solid support, the crude this compound peptide is a mixture containing the desired full-length peptide along with various impurities. bachem.com These impurities can include truncated sequences, deletion sequences, and byproducts from the cleavage process. Therefore, a robust purification step is essential to obtain a highly pure and homogenous product. americanpeptidesociety.org
The primary technique for the purification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.com This method separates molecules based on their hydrophobicity. The crude peptide mixture is dissolved in an aqueous mobile phase and loaded onto a column packed with a nonpolar stationary phase (typically silica (B1680970) modified with C8 or C18 alkyl chains). polypeptide.com The separation is achieved by applying a gradient of an organic solvent, such as acetonitrile, in the mobile phase. Less hydrophobic impurities will elute from the column first, while the more hydrophobic target peptide is retained longer and elutes at a higher organic solvent concentration. bachem.com
The purity and homogeneity of the collected fractions are assessed by analytical RP-HPLC and mass spectrometry. Fractions containing the pure this compound peptide are pooled and lyophilized to obtain a stable, powdered final product. bachem.com
Below is a sample data table representing the purification of crude this compound by RP-HPLC.
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (this compound) | 15.2 min |
| Purity (post-purification) | >98% |
Computational Approaches in Peptide Design and Optimization
Computational methods play a crucial role in the rational design and optimization of this compound and its analogues. nih.govnih.gov These in silico approaches provide valuable insights into the peptide's structure, interactions with its biological target, and the relationship between its sequence and activity, thereby guiding the synthesis of more potent and specific analogues. frontiersin.orgresearchgate.net
Computer-Aided Peptide Design (CAPD) strategies are employed to explore the vast sequence space and identify novel this compound analogues with improved properties. researchgate.net These methods can be broadly categorized as sequence-based and structure-based design.
Sequence-Based Design: This approach utilizes existing peptide sequence data to identify patterns and motifs associated with desired biological activities. Machine learning algorithms and bioinformatics tools can be trained on these datasets to predict the immunomodulatory potential of new this compound sequences.
Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based design methods can be used to design peptides that bind with high affinity and specificity. This involves techniques such as molecular docking and de novo peptide design to create novel this compound analogues that fit perfectly into the target's binding site.
Molecular modeling and simulation studies provide a dynamic and detailed view of this compound's interactions at the atomic level. nih.gov
Active Site Finding: Computational tools are used to identify potential binding pockets on the surface of this compound's biological target.
Protein-Peptide Docking: This technique predicts the preferred binding orientation and conformation of this compound within the identified active site of its target protein. Docking simulations score different poses based on their predicted binding affinity, helping to prioritize the most promising analogues for synthesis.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the this compound-target complex over time. These simulations provide insights into the stability of the interaction, the role of individual amino acid residues in binding, and the conformational changes that occur upon binding.
A summary of computational tools used in this compound design is presented in the table below.
| Computational Method | Application in this compound Design |
| Homology Modeling | To generate a 3D model of the target protein if the experimental structure is unavailable. |
| Molecular Docking | To predict the binding mode and affinity of this compound analogues to the target. |
| Molecular Dynamics | To assess the stability and dynamics of the this compound-target complex. |
| Free Energy Calculations | To provide a more accurate estimation of binding affinity. |
The integration of synthetic chemistry and computational studies allows for the systematic derivation of Structure-Activity Relationships (SAR) for this compound. researchgate.net By synthesizing a series of this compound analogues with specific amino acid substitutions and evaluating their biological activity, a dataset is generated that links specific structural modifications to changes in immunomodulatory potency.
Computational analysis of this data, often through quantitative structure-activity relationship (QSAR) modeling, helps to identify the key chemical features and structural properties of this compound that are critical for its activity. This knowledge-driven approach accelerates the optimization process, leading to the design of next-generation this compound analogues with enhanced therapeutic potential.
Immunological and Inflammatory Modulation by Allotrap: Mechanistic Studies
Modulation of T Lymphocyte Responses
Research indicates that Allotrap inhibits cell-mediated immune responses both in vitro and in vivo. nih.gov However, the precise mechanisms underlying its modulation of human T lymphocyte activity and its potential protective effects against T-cell-mediated cytotoxicity are not extensively detailed in the available scientific literature.
While this compound has been shown to possess broad immunomodulatory capabilities, specific studies detailing its direct effects on the in vitro suppression of human T cell proliferation and activity are not fully elucidated in published research. The general observation is that it inhibits cell-mediated immunity, which is largely driven by T lymphocytes. nih.gov
The specific molecular pathways through which this compound may confer protection to target cells from the cytotoxic effects of T lymphocytes have not been clearly defined in the available scientific literature.
Regulation of Cytokine Production and Associated Signaling Pathways
This compound has demonstrated significant and specific effects on the production of key inflammatory cytokines and the broader network of inflammatory mediators.
This compound has been shown to be a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. Studies have demonstrated that this compound 1258 inhibits TNF-α production induced by agents such as concanavalin (B7782731) A and lipopolysaccharide in both human and mouse cells, in vitro and in vivo. nih.gov In rat models of allograft transplantation, treatment with the this compound peptide RDP1258 resulted in significantly decreased expression of TNF-α mRNA within the grafts. nih.gov
The mechanism of this inhibition occurs at the post-transcriptional level. Research has established that this compound's inhibitory effect on TNF-α is dependent on the presence of the 3'-untranslated region (3'-UTR) of the TNF mRNA. If the TNF 3'-UTR is replaced with a different one, such as the human globin 3'-UTR, the inhibitory action of this compound is lost. nih.gov This indicates that this compound interferes with the translational control of TNF expression, a process mediated by specific sequences within the 3'-UTR. nih.gov
Table 1: Effect of this compound 1258 on Concanavalin A-Induced Cytokine Production
This table summarizes the dose-dependent inhibitory effect of this compound 1258 on the production of various cytokines following stimulation with Concanavalin A (ConA). Data is conceptually derived from findings indicating a dose-dependent inhibition of specific cytokines. nih.gov
| Cytokine | Effect of this compound 1258 Administration | Mechanism/Note |
|---|---|---|
| TNF-α | Dose-dependent inhibition | Inhibition occurs at the translational level, dependent on the TNF 3'-UTR. nih.gov |
| Interleukin-12 (B1171171) (IL-12) | Dose-dependent inhibition | Part of a specific inhibitory profile. nih.gov |
| Interferon-gamma (IFN-γ) | Dose-dependent inhibition | Part of a specific inhibitory profile. nih.gov |
| Interleukin-1 (IL-1) | No effect | Demonstrates specificity of the compound's action. nih.gov |
| Interleukin-2 (IL-2) | No effect | Demonstrates specificity of the compound's action. nih.gov |
| Interleukin-4 (IL-4) | No effect | Demonstrates specificity of the compound's action. nih.gov |
| Interleukin-6 (IL-6) | No effect | Demonstrates specificity of the compound's action. nih.gov |
| Interleukin-10 (IL-10) | No effect | Demonstrates specificity of the compound's action. nih.gov |
The activation of the transcription factor Nuclear Factor-kappa B (NF-κB) is a critical step in initiating the expression of many pro-inflammatory genes, including TNF-α. This activation typically involves the phosphorylation and subsequent degradation of its inhibitor, IκB. While some peptide inhibitors have been shown to suppress NF-κB nuclear translocation, the specific effects of this compound on NFκB transcription and IκB degradation have not been elucidated in the reviewed scientific literature. researchgate.net
This compound's immunomodulatory action extends beyond TNF-α to other specific components of the inflammatory mediator network. In addition to inhibiting TNF-α, this compound 1258 has been shown to suppress the production of Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ) in a dose-dependent manner. nih.gov This inhibitory action is highly specific, as the compound was found to have no effect on the expression of other key interleukins, including IL-1, IL-2, IL-4, IL-6, or IL-10. nih.gov
Furthermore, in studies involving cardiac allografts in rats, treatment with RDP1258 (this compound) led to increased levels of inducible nitric oxide synthase (iNOS) mRNA within the graft tissue. nih.gov This suggests a complex and selective influence on the various pathways that constitute the broader inflammatory response.
Effects on Allograft Immunology in Preclinical Models
Preclinical research has consistently highlighted the capacity of this compound to modulate the immune response against allografts, leading to improved outcomes in various transplant models. These studies have explored its effects on graft survival, the underlying vascular pathology of rejection, and key molecular mediators of inflammation and immune recognition.
Prolongation of Allograft Survival in Rodent Models
This compound has shown efficacy in extending the survival of various allografts in rodent models, indicating its potential as an immunosuppressive agent. In murine skin allograft models, administration of this compound 2702 resulted in a significant prolongation of graft survival compared to untreated controls. nih.gov Similarly, in a highly immunogenic rat small bowel transplant model, this compound 07R was found to slightly but significantly prolong graft survival. nih.gov
Further investigations using an aortic allotransplant model demonstrated that the this compound peptide RDP58 also contributes to improved allograft outcomes by attenuating the pathological processes associated with chronic rejection.
Table 1: Effect of this compound on Skin Allograft Survival in Mice
| Treatment Group | Mean Survival Time (Days) ± SD |
|---|---|
| Untreated | 11.6 ± 1.13 |
| This compound 2702 (oral) | 16.57 ± 2.15 |
| This compound 2702 (intraperitoneal) | 18.86 ± 0.38 |
Data from a study on skin allografts in mice, showing a significant increase in survival time with this compound treatment compared to the untreated group. nih.gov
Attenuation of Arteriosclerosis and Vascular Inflammation in Allotransplants
A key challenge in long-term allograft survival is the development of transplant-associated arteriosclerosis, a form of chronic rejection characterized by vascular inflammation and intimal thickening. In a preclinical aortic allotransplant model, systemic administration of the this compound peptide RDP58 markedly inhibited the development of these pathologies. nih.gov
Treatment with RDP58 led to a significant reduction in vascular intimal thickening, necrosis of the medial layer of the blood vessel, and cellular inflammation in the adventitia, the outermost layer of the blood vessel wall. These findings suggest that this compound can directly counteract the inflammatory and proliferative processes that drive vascular damage in transplanted organs. nih.gov
Induction of Heme Oxygenase (HO)-1 Expression in Grafted Tissues
The protective effects of this compound in allotransplantation appear to be linked to the induction of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and cytoprotective properties. In the aortic allotransplant model, the attenuation of arteriosclerosis by RDP58 was associated with a notable induction of HO-1 expression within the grafted tissues. nih.gov The upregulation of HO-1 is a recognized mechanism for mitigating inflammation and cellular stress, suggesting that this compound's immunomodulatory effects are, at least in part, mediated through the activation of this protective pathway.
Impact on Complement-Dependent Cytotoxic Antibodies
The humoral immune response, particularly the production of donor-specific antibodies that can activate the complement system, plays a critical role in allograft rejection. The study on this compound peptide RDP58 in the aortic allotransplant model revealed a significant impact on this aspect of the immune response. Treatment with RDP58 was associated with a decrease in specific complement-dependent cytotoxic antibodies in the serum of the recipient animals. nih.gov This reduction in harmful antibodies suggests that this compound can modulate the B-cell response and mitigate antibody-mediated rejection, a major cause of graft failure.
Specificity of Immunomodulatory Actions in Defined Inflammatory Contexts
While the primary focus of preclinical research on this compound has been within the context of allograft immunology, the underlying mechanisms of action suggest a broader potential for immunomodulation in various inflammatory conditions. The observed inhibition of pro-inflammatory cytokine production, such as TNF-alpha, and the induction of the anti-inflammatory enzyme HO-1, point towards a mechanism that is not exclusively limited to the alloimmune response. nih.gov
The ability of this compound to interfere with fundamental inflammatory pathways suggests that its immunomodulatory actions could be beneficial in other inflammatory contexts beyond transplantation. However, based on the currently available research, the specificity of this compound's immunomodulatory actions has been predominantly defined and studied within the framework of allograft rejection. Further investigations into non-transplant inflammatory models are necessary to fully elucidate the broader therapeutic potential and specificity of this compound's immunomodulatory effects.
Research Applications and Emerging Directions for Allotrap Investigation
Preclinical Research Paradigms in Autoimmunity and Transplantation Biology
In the realm of autoimmunity and transplantation biology, Allotrap (Delmitide) has shown promise as an immunomodulatory agent. Preclinical studies have explored its capacity to mitigate immune-mediated damage and improve transplant outcomes. For instance, this compound peptide RDP58 (Delmitide) has been observed to attenuate aortic graft arteriosclerosis in animal models ontosight.ai. Furthermore, an HLA-B7–derived peptide identified as "this compound" was demonstrated to prolong the survival of skin and heart allografts in mice when administered in conjunction with ciclosporin drugbank.com.
The broader context of preclinical research in autoimmunity and transplantation also involves the investigation of novel cell therapies, such as Chimeric Antigen Receptor (CAR) T regulatory (Treg) cells. These engineered cells are designed to recognize and accumulate in specific tissues where immune-mediated disorders occur, leveraging their inherent ability to suppress inflammation and maintain immune homeostasis nih.govmedchemexpress.com. While distinct from this compound (Delmitide), the success of such approaches highlights the ongoing efforts to develop targeted immunomodulatory strategies that prevent undesirable immune reactions and maintain immune tolerance in conditions like autoimmune diseases and post-transplantation complications nih.govbioone.org.
Investigative Utility in Acute and Chronic Inflammatory Response Studies
This compound (Delmitide) has demonstrated significant investigative utility in studies concerning acute and chronic inflammatory responses, primarily through its ability to suppress pro-inflammatory cytokine production. This compound 1258, a synthetic peptide derived from the heavy chain of HLA Class I, has been shown to inhibit UV light-induced Tumor Necrosis Factor-alpha (TNF-α) protein production in the skin during acute inflammatory responses. This suggests its potential as a pharmacological probe to dissect the contribution of TNF-α to cutaneous inflammatory states.
Beyond UV-induced inflammation, this compound 1258 has been found to inhibit concanavalin (B7782731) A- and lipopolysaccharide (LPS)-induced TNF production in both human and mouse models, both in vitro and in vivo. This inhibitory effect extends to other key pro-inflammatory cytokines, including interleukin-12 (B1171171) (IL-12) and interferon-gamma (IFN-γ). The mechanism of action for this compound 1258's effect on TNF production appears to involve the presence of the TNF 3' untranslated region (UTR), indicating a potential activation of a component within the RNA degradation complex. Moreover, this compound 1258 has been observed to enhance protection against T lymphocyte cytotoxicity and suppress IκB degradation, thereby blocking nuclear factor-kappa B (NFκB) transcription, a crucial pathway in inflammatory signaling.
The anti-inflammatory properties of this compound (Delmitide/RDP58) are further supported by its ability to reduce pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-12 in immune and epithelial cells. It has also been shown to up-regulate heme oxygenase 1 activity. The mechanisms of RDP58's action are thought to be associated with the disruption of the TRAF6–MyD88–IRAK protein complex, which is involved in the signal transduction responsible for the expression of TNF-α and other inflammatory cytokines.
Theoretical and Computational Research in Peptide-Based Immunomodulation
Theoretical and computational research plays a pivotal role in the design and optimization of peptide-based immunomodulators like this compound (Delmitide). Novel immunomodulatory peptides, including this compound 1258, were developed using computer-aided rational design, building upon sequences of immunomodulatory peptides derived from the heavy chain of HLA Class I molecules.
Computational methodologies are employed to predict and identify peptide sequences with the potential to bind to Major Histocompatibility Complex (MHC) proteins, a critical step in understanding and engineering immune responses. Molecular modeling techniques are utilized to elucidate the intricate interactions, such as hydrogen bonding and van der Waals forces, between immunotherapeutic peptides and MHC molecules. This detailed understanding of molecular interactions is crucial for the rational design of new peptide and non-peptide mimetic analogs for therapeutic applications.
Furthermore, in silico methods, including active site finding, protein-protein interaction analysis, docking studies, and molecular dynamics simulations, are instrumental in designing peptides that can specifically inhibit the formation of TNF-α trimers, thereby mitigating inflammatory cascades. These computational approaches allow for the systematic exploration of peptide modifications and their impact on binding affinity and biological activity, accelerating the development of potent immunomodulatory agents.
Future Research Avenues for Synthetic Peptide Immunotherapeutics
The promising preclinical findings for this compound (Delmitide) highlight several future research avenues for synthetic peptide immunotherapeutics. Further studies are essential to determine the optimal timing and administration of this compound 1258 for effective clinical application in disease states where TNF-α protein suppression is critical. Clinical investigation is warranted to fully explore the potential of peptides like this compound 1258 as anti-arthritic drugs.
Beyond specific applications of this compound (Delmitide), the broader field of synthetic peptide immunotherapeutics is poised for significant advancements. Pharmaceutical modulation of Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways by drugs such as RDP58 (Delmitide) holds considerable promise for yielding clinical benefits in a range of inflammatory and autoimmune diseases.
Future research will also focus on overcoming current limitations of peptide therapeutics, such as their stability in biological fluids. Addressing the lower stability of peptides in blood serum could significantly enhance their potency and therapeutic efficacy. The development of synthetic peptide vaccines, particularly those targeting mutation-derived neo-antigens, represents a high-potential avenue for cancer immunotherapy. Engineered peptides are being explored for their ability to elicit natural immune responses, with preclinical models demonstrating improved tumor control and prolonged survival, both as monotherapy and in combination with immune checkpoint inhibitors.
Moreover, understanding the molecular basis of interactions between peptide epitope analogs and human autoimmune T-cell receptors and HLA molecules will facilitate the rational design of novel non-peptide mimetic analogs for the treatment of autoimmune diseases. The integration of nanotechnology is also an emerging trend that could revolutionize the delivery and efficacy of peptide immunotherapeutics.
Q & A
Basic Research Questions
Q. How can I design a reproducible synthesis protocol for Allotrap?
- Methodological Answer : Begin by reviewing existing protocols in peer-reviewed journals (e.g., high-entropy alloy synthesis methods ). Use factorial design principles to test variables like temperature, precursor ratios, and reaction time . Document each step rigorously, including purity verification (e.g., XRD, SEM-EDS) and batch consistency checks. Ensure raw data (e.g., spreadsheets, spectral outputs) are archived with metadata for reproducibility .
- Example Table :
| Variable | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 800–1200°C | 1100°C | ±5% yield variation |
| Molar Ratio (A:B) | 1:1 to 1:3 | 1:2 | Maximizes crystallinity |
Q. What analytical techniques are critical for characterizing this compound’s structural stability?
- Methodological Answer : Combine XRD for phase identification, TEM for nanoscale crystallinity, and DSC for thermal stability analysis . Cross-validate results with DFT simulations to predict lattice dynamics. For trace impurities, use ICP-MS with a detection threshold of <0.1 ppm .
Advanced Research Questions
Q. How should I resolve contradictions in this compound’s catalytic performance across experimental trials?
- Methodological Answer :
Data Normalization : Account for environmental variables (e.g., humidity, atmospheric contaminants) using controlled glove-box conditions .
Statistical Analysis : Apply ANOVA to identify outlier datasets and assess significance thresholds (p < 0.05) .
Machine Learning : Train models on inconsistent data to isolate confounding variables (e.g., precursor degradation rates) .
- Example Workflow :
Raw Data → Outlier Removal (Grubbs’ Test) → Multivariate Regression → Hypothesis Refinement
Q. What strategies optimize this compound’s functional properties for multi-variable environments (e.g., high pressure/temperature)?
- Methodological Answer : Use a combinatorial materials science approach:
- High-Throughput Screening : Test 100+ compositional variants via robotic synthesis .
- In Situ Characterization : Employ synchrotron X-ray diffraction under simulated operational conditions .
- Failure Mode Analysis : Map degradation pathways using accelerated aging protocols .
Q. How do I ensure data integrity and interoperability in collaborative this compound research?
- Methodological Answer :
- Adopt the Allotrope Framework for standardized data formatting (e.g., .afm files for instrument outputs) .
- Implement FAIR principles: Assign DOIs to datasets, use controlled vocabularies, and host data in repositories like Zenodo .
- Checklist for Data Sharing :
- ☑️ Metadata completeness (ISO 8601 timestamps, calibration logs)
- ☑️ Cross-platform compatibility (e.g., .csv for tabular data, .CIF for crystallography)
Methodological Guidance for Contradictory Evidence
Q. When peer-reviewed studies report conflicting mechanical properties for this compound, how should I proceed?
- Methodological Answer :
Source Evaluation : Check for methodological differences (e.g., sintering duration, sample size) .
Replication Studies : Reproduce key experiments with identical parameters.
Meta-Analysis : Aggregate data from 5+ studies to calculate weighted averages and confidence intervals .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
